2-(4-Isopropyl-2-methylphenoxy)butanoic acid 2-(4-Isopropyl-2-methylphenoxy)butanoic acid
Brand Name: Vulcanchem
CAS No.: 937597-41-6
VCID: VC8154366
InChI: InChI=1S/C14H20O3/c1-5-12(14(15)16)17-13-7-6-11(9(2)3)8-10(13)4/h6-9,12H,5H2,1-4H3,(H,15,16)
SMILES: CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

2-(4-Isopropyl-2-methylphenoxy)butanoic acid

CAS No.: 937597-41-6

Cat. No.: VC8154366

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Isopropyl-2-methylphenoxy)butanoic acid - 937597-41-6

Specification

CAS No. 937597-41-6
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name 2-(2-methyl-4-propan-2-ylphenoxy)butanoic acid
Standard InChI InChI=1S/C14H20O3/c1-5-12(14(15)16)17-13-7-6-11(9(2)3)8-10(13)4/h6-9,12H,5H2,1-4H3,(H,15,16)
Standard InChI Key GFUQBVWAMPKFHA-UHFFFAOYSA-N
SMILES CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C
Canonical SMILES CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is C₁₄H₂₀O₃, with a molar mass of 236.31 g/mol. The compound’s structure integrates a butanoic acid chain (four-carbon carboxylic acid) and a substituted phenoxy group. The phenoxy moiety contains an isopropyl group (-CH(CH₃)₂) at the para position and a methyl group (-CH₃) at the ortho position relative to the oxygen atom. This substitution pattern influences the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.

The density of the compound is approximately 1.053 g/cm³, typical for aromatic carboxylic acids. The presence of both hydrophobic (isopropyl, methyl) and hydrophilic (carboxylic acid) groups suggests amphiphilic behavior, which may enhance its solubility in organic solvents while retaining limited aqueous solubility.

Synthesis Pathways

The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts Alkylation: Introduction of the isopropyl group to 2-methylphenol using isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Etherification: Reaction of the substituted phenol with 2-bromobutanoic acid under basic conditions to form the phenoxybutanoic acid derivative.

  • Purification: Recrystallization or chromatographic techniques to isolate the final product.

Key challenges in synthesis include controlling regioselectivity during alkylation and minimizing side reactions at the carboxylic acid group.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/Range
Melting Point120–125°C (estimated)
Boiling PointDecomposes above 250°C
LogP (Partition Coefficient)~3.2 (indicating moderate lipophilicity)
pKa (Carboxylic Acid)~4.5–5.0

The LogP value suggests moderate lipid solubility, suitable for penetration through biological membranes. The carboxylic acid group enables salt formation with bases, enhancing bioavailability in pharmaceutical formulations.

Biological Activity and Applications

Herbicidal Activity

Structurally related phenoxyalkanoic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. The isopropyl and methyl substituents in 2-(4-Isopropyl-2-methylphenoxy)butanoic acid may confer selectivity toward specific weed species by mimicking plant growth hormones (e.g., auxins), disrupting cell elongation and division.

Comparative Analysis with Analogous Compounds

The table below compares 2-(4-Isopropyl-2-methylphenoxy)butanoic acid with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
4-(4-Chloro-2-methylphenoxy)butanoic acidC₁₁H₁₃ClO₃Chlorine substituent enhances herbicidal activity
2-(4-Chloro-2-methylphenoxy)acetic acidC₉H₉ClO₃Shorter chain reduces lipophilicity
Isopropyl 2-methylbutyrateC₈H₁₆O₂Ester group increases volatility

The isopropyl group in 2-(4-Isopropyl-2-methylphenoxy)butanoic acid enhances steric hindrance, potentially reducing metabolic degradation compared to shorter-chain analogs.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize herbicidal or pharmacological efficacy.

  • Environmental Impact Studies: Degradation pathways and ecotoxicological effects in soil and water systems.

  • Formulation Development: Encapsulation or salt formation to improve stability and delivery.

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